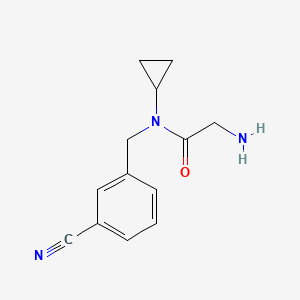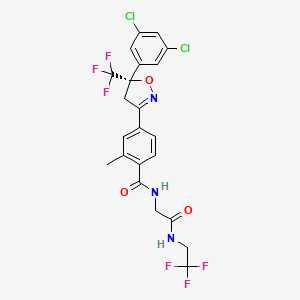
Fluralaner, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluralaner, (S)-, is a systemic insecticide and acaricide that belongs to the isoxazoline class of compounds. It is widely known for its use in veterinary medicine, particularly for the treatment and prevention of flea and tick infestations in animals. Fluralaner is marketed under various brand names, including Bravecto and Exzolt . The compound is effective against a broad spectrum of ectoparasites and has a long-lasting effect, making it a popular choice for pet owners and veterinarians.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluralaner involves several key steps. One common method starts with the reaction of 4-cyano-2-methyl toluate with hydroxylamine to form 4-formamide oxime-2-methyl toluate. This intermediate then undergoes diazotization and denitrification to yield a halogen oxime compound. Finally, the halogen oxime compound reacts with 1,3-dichloro-5-(1-trifluoromethyl-vinyl) benzene to produce Fluralaner .
Industrial Production Methods
Industrial production of Fluralaner typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency and safety of the final product. The use of advanced chromatographic techniques, such as RP-HPLC, is common for the purification and quantification of Fluralaner in bulk and dosage forms .
化学反応の分析
Types of Reactions
Fluralaner undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various intermediates that are crucial for the synthesis of Fluralaner. These intermediates are further processed to yield the final active compound.
科学的研究の応用
Fluralaner has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of isoxazolines.
作用機序
Fluralaner exerts its effects by inhibiting γ-aminobutyric acid (GABA)-gated chloride channels and L-glutamate-gated chloride channels in the nervous system of arthropods. This inhibition leads to hyperexcitation and subsequent death of the parasites . The compound’s high potency and selectivity make it effective against a wide range of ectoparasites while minimizing adverse effects on the host animals .
類似化合物との比較
Fluralaner is often compared with other isoxazoline compounds, such as afoxolaner and sarolaner. While all these compounds share a similar mechanism of action, Fluralaner is unique in its long-lasting efficacy and broad spectrum of activity . The following table highlights some key differences:
| Compound | Duration of Action | Spectrum of Activity | Common Uses |
|---|---|---|---|
| Fluralaner | Up to 12 weeks | Broad | Fleas, ticks |
| Afoxolaner | Up to 4 weeks | Broad | Fleas, ticks |
| Sarolaner | Up to 5 weeks | Broad | Fleas, ticks, mites |
Similar Compounds
Afoxolaner: Another isoxazoline compound used for flea and tick control.
Sarolaner: Known for its efficacy against fleas, ticks, and mites.
Lotilaner: Used for the treatment of flea and tick infestations in dogs.
Fluralaner stands out due to its extended duration of action and its effectiveness against a wide range of ectoparasites, making it a valuable tool in veterinary medicine .
特性
CAS番号 |
1122022-02-9 |
|---|---|
分子式 |
C22H17Cl2F6N3O3 |
分子量 |
556.3 g/mol |
IUPAC名 |
4-[(5S)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide |
InChI |
InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34)/t20-/m0/s1 |
InChIキー |
MLBZKOGAMRTSKP-FQEVSTJZSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)C2=NO[C@@](C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F |
正規SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




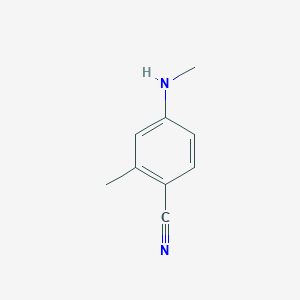

![4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B12280058.png)

![N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B12280077.png)
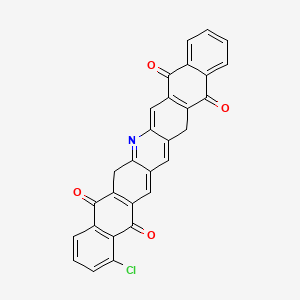

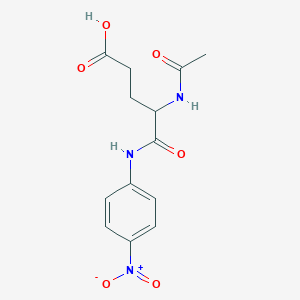

![4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280099.png)

